3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
CAS No.: 2101196-95-4
Cat. No.: VC4376304
Molecular Formula: C12H18F2N4O
Molecular Weight: 272.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2101196-95-4 |
---|---|
Molecular Formula | C12H18F2N4O |
Molecular Weight | 272.3 |
IUPAC Name | [4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Standard InChI | InChI=1S/C12H18F2N4O/c13-10(14)8-18-7-9(15)11(16-18)12(19)17-5-3-1-2-4-6-17/h7,10H,1-6,8,15H2 |
Standard InChI Key | WYJFDJXXJASHOL-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F |
Introduction
3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a synthetic compound belonging to the class of pyrazole derivatives. It features a unique structure that includes an azepane ring and a difluoroethyl group, which may contribute to its biological activity and potential applications in medicinal chemistry.
Structural Characteristics
This compound's structure is characterized by the presence of a pyrazole ring, an azepane moiety, and a difluoroethyl substituent. The azepane ring is a seven-membered nitrogen-containing heterocycle, while the difluoroethyl group enhances lipophilicity and bioavailability, making it of interest in medicinal chemistry.
Structural Component | Description |
---|---|
Pyrazole Ring | Five-membered nitrogen-containing heterocycle. |
Azepane Moiety | Seven-membered nitrogen-containing heterocycle. |
Difluoroethyl Group | Enhances lipophilicity and bioavailability. |
Synthesis and Characterization
The synthesis of 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves several steps, including condensation reactions and functional group transformations. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm its structure and purity.
Technique | Purpose |
---|---|
NMR Spectroscopy | Confirm molecular structure. |
Mass Spectrometry | Determine molecular weight and purity. |
Potential Applications
This compound's unique structural features make it a candidate for further research into its therapeutic potential and applications in drug development. Studies have shown that similar compounds exhibit activity against various biological targets, suggesting potential therapeutic applications.
Potential Application | Description |
---|---|
Therapeutic Development | Potential for treating diseases through interaction with biological targets. |
Medicinal Chemistry | Enhancing drug efficacy and selectivity. |
Biological Activity
The biological activity of 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is often linked to its interaction with biological targets. The difluoroethyl group may contribute to enhanced potency or selectivity compared to related compounds. Preliminary studies suggest potential activity in pharmacology, particularly in enzyme inhibition or receptor modulation.
Biological Target | Potential Activity |
---|---|
Enzyme Inhibition | Modulating enzymatic activity. |
Receptor Modulation | Influencing cellular signaling pathways. |
Comparison with Similar Compounds
While specific data on 3-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is limited, compounds with similar structures, such as 4-(azepane-1-carbonyl)-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine, exhibit potential biological activity and are of interest in medicinal chemistry. The unique combination of an azepane ring with a difluoroethyl side chain and a pyrazole core confers distinct physicochemical properties and biological activities compared to simpler pyrazole derivatives.
Compound | Unique Features |
---|---|
5-amino-1H-pyrazole | Lacks carbonyl functionality; simpler structure. |
4-(morpholine-4-carbonyl)-1H-pyrazole | Contains a morpholine ring; different nitrogen heterocycle. |
3-(difluoromethyl)-5-methylpyrazole | Simpler pyrazole derivative; lacks azepane structure. |
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